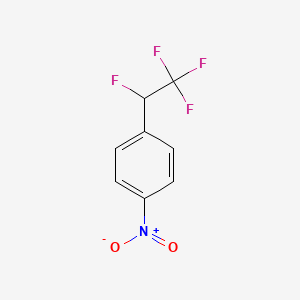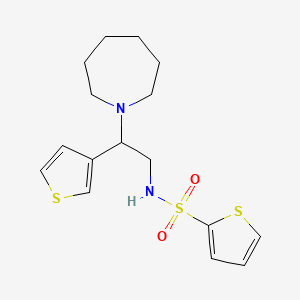
3-(Oxan-3-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxan-3-yl)prop-2-ynoic acid, also known as 3-(tetrahydro-2H-pyran-3-yl)propiolic acid, is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Applications De Recherche Scientifique
Atmospheric Chemistry and Environmental Implications
- Oxalic acid, a closely related compound, is a significant atmospheric dicarboxylic acid found especially in non-urban and marine atmospheres. Its presence in particulate form suggests it originates not solely from gas-phase reactions but also involves photochemical processes. Such studies highlight the role of oxalic acid and its derivatives in atmospheric chemistry, including their impact on air quality and nitrogen deposition in aquatic ecosystems (Martinelango, Dasgupta, & Al-Horr, 2007).
Photoreactive Compounds for Chemical Synthesis
- Compounds similar to "3-(Oxan-3-yl)prop-2-ynoic acid" are explored for their potential as photoremovable protecting groups, which are crucial in the synthesis of sensitive chemical species. Their ability to undergo photolysis to release the protected compound efficiently makes them valuable tools in organic synthesis (Literák, Hroudná, & Klán, 2008).
Development of Novel Organic Materials
- Research has explored the synthesis of novel compounds with specific functionalities, such as 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives. These materials are designed for high-performance applications, including energetic materials with exceptional density and detonation properties. This highlights the compound's potential in creating materials with tailor-made properties for industrial and defense applications (Zhang & Shreeve, 2014).
Catalysis and Green Chemistry
- The compound and its derivatives are investigated for their catalytic roles in various chemical reactions. For instance, silver-catalyzed transformations of aliphatic carboxylic acids to oxime ethers underpin the development of greener synthesis methods. These reactions utilize less hazardous conditions and sustainable reagents, contributing to the advancement of environmentally friendly chemical processes (Zhu, Wen, Song, & Jiao, 2016).
Photocatalysis and Energy Conversion
- Derivatives of oxalic acid, such as in the degradation of carboxylic acids on Y2O3 surfaces under UV light, showcase the potential of these compounds in photocatalysis and environmental remediation. The study indicates a path for utilizing such reactions in the degradation of pollutants, emphasizing the importance of this class of compounds in energy conversion and environmental protection efforts (Karunakaran, Dhanalakshmi, & Anilkumar, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(oxan-3-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMGNZVNBFQYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL](/img/structure/B2591650.png)

![1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid](/img/structure/B2591652.png)
![Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate](/img/structure/B2591653.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)
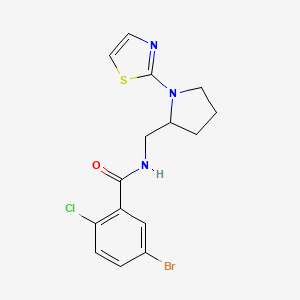
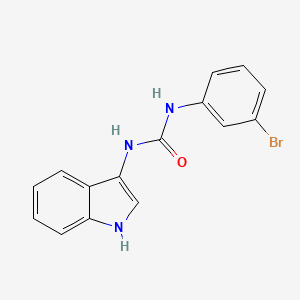
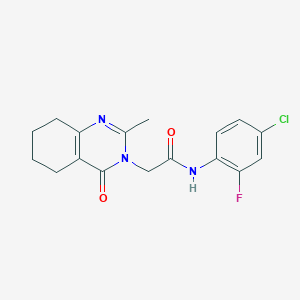
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)
